molecular formula C15H14BrClN2O3 B3572244 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide CAS No. 6325-27-5

5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide

Cat. No.: B3572244
CAS No.: 6325-27-5
M. Wt: 385.64 g/mol
InChI Key: ZFPYQAQZVFOUNI-UHFFFAOYSA-N
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Description

5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromine atom, a chloro-morpholinylphenyl group, and a carboxamide group

Preparation Methods

The synthesis of 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Introduction of the chloro-morpholinylphenyl group: This step involves the reaction of the brominated furan with a chloro-morpholinylphenyl derivative under suitable conditions, often involving a palladium-catalyzed coupling reaction.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new furan derivatives with potential biological activity.

    Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes and signaling pathways makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting its effects on cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound also contains a furan ring and a bromine atom but differs in the substituents on the phenyl ring and the presence of a piperazine group.

    5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: This compound contains a bromine and chlorine atom but is based on an indole structure rather than a furan ring.

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3/c16-14-4-3-13(22-14)15(20)18-10-1-2-12(11(17)9-10)19-5-7-21-8-6-19/h1-4,9H,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPYQAQZVFOUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360457
Record name 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-27-5
Record name 5-bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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